

Application Notes: The Use of Catechins as Natural Antioxidants in the Food Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Catechin

Cat. No.: B1668976

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Introduction

Catechins are a group of polyphenolic compounds belonging to the flavan-3-ol subgroup of flavonoids, abundantly found in various plants, including tea leaves, cocoa, grapes, and various fruits.[1][2][3] Their potent antioxidant properties have garnered significant interest in the food industry as a natural alternative to synthetic antioxidants for preserving food quality, extending shelf-life, and enhancing the nutritional value of food products.[4] **Catechins**, particularly those from green tea such as (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC), are recognized for their strong antioxidant capabilities.

The primary function of **catechins** as antioxidants is to mitigate oxidative stress, a key factor in food spoilage which leads to the degradation of lipids, proteins, and pigments, resulting in off-flavors, discoloration, and loss of nutritional value. **Catechins** exert their protective effects through multiple mechanisms, making them highly effective in various food matrices.

Mechanism of Action

The antioxidant efficacy of **catechins** stems from both direct and indirect mechanisms:

- Direct Antioxidant Activity:
 - Free Radical Scavenging: The chemical structure of **catechins**, specifically the presence of phenolic hydroxyl groups, allows them to donate a hydrogen atom or an electron to

neutralize highly reactive free radicals (like peroxy and alkoxy radicals), thus breaking the chain reaction of oxidation.

- Metal Ion Chelation: **Catechins** can chelate pro-oxidant metal ions like iron (Fe^{2+}) and copper (Cu^{2+}), which catalyze the formation of free radicals. The gallate moiety found in EGCG and ECG enhances this metal-chelating ability.
- Indirect Antioxidant Activity:
 - Upregulation of Endogenous Antioxidant Enzymes: **Catechins** can indirectly enhance the body's defense system by inducing the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH).
 - Modulation of Signaling Pathways: **Catechins** influence cellular signaling pathways involved in oxidative stress response. For instance, they can activate the Keap1/Nrf2/ARE pathway, which is a primary regulator of antioxidant enzyme production, and inhibit pro-inflammatory pathways like MAPK/AP-1 and NF- κ B, further reducing oxidative stress.

Data Presentation

Table 1: Efficacy of Tea **Catechins** in Reducing Lipid Oxidation (TBARS) in Meat Products

Food Matrix	Catechin Concentration	Storage Conditions	TBARS Reduction vs. Control	Reference
Chicken Meat (Breast & Thigh)	50, 100, 200, 300 mg/kg feed	Frozen at -20°C for 9 months	Dose-dependent reduction in TBARS values. 200 and 300 mg/kg were most effective.	
Chicken Meat (Breast & Thigh)	200 mg/kg feed (Tea Catechins)	Frozen at -20°C for up to 3 months	Antioxidant activity was equivalent to 200 mg/kg feed of α -tocopheryl acetate.	
Chicken Meat (Breast & Thigh)	300 mg/kg feed (Tea Catechins)	Frozen at -20°C for up to 9 months	Required to match the long-term antioxidant effect of 200 mg/kg α -tocopheryl acetate.	
Pork Meatballs	400 ppm and 800 ppm	Refrigerated at 4°C	Significant reduction in lipid oxidation compared to control.	
Pork Meatballs	400 ppm and 800 ppm	Frozen at -20°C	Significant reduction in lipid oxidation compared to control.	

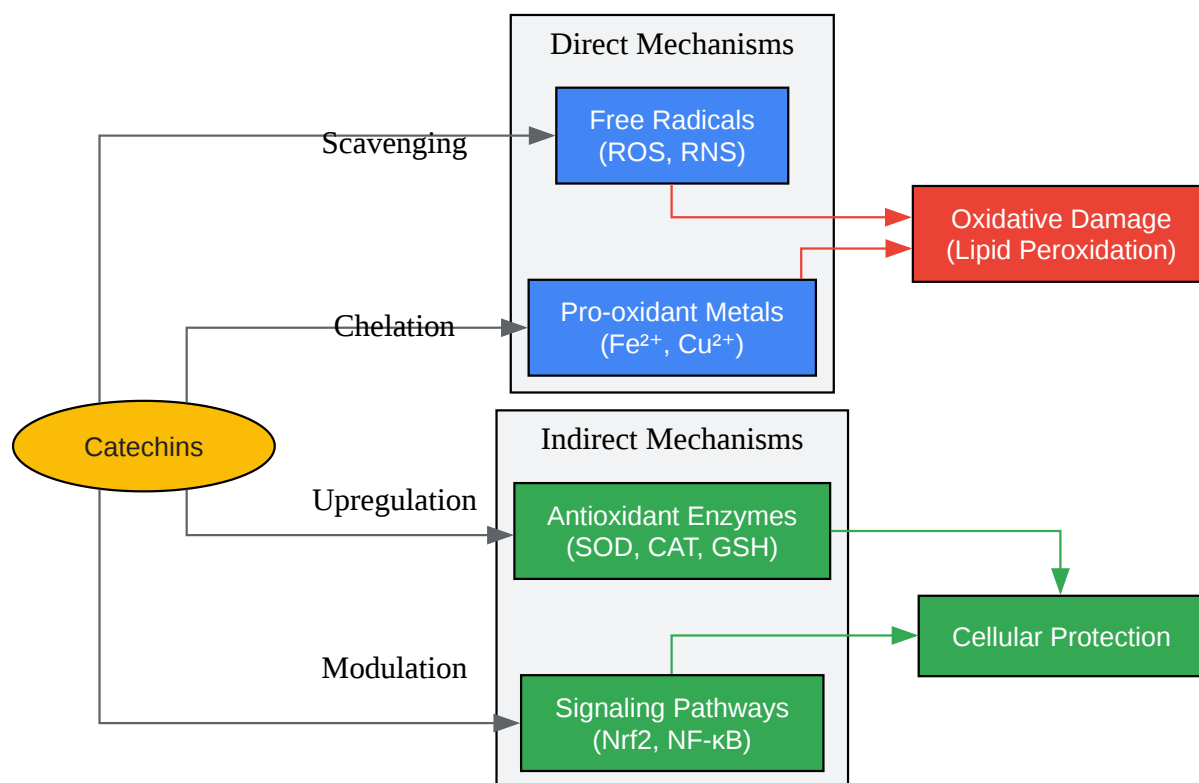
TBARS (Thiobarbituric Acid Reactive Substances) values are expressed as mg malondialdehyde (MDA) equivalents per kg of meat. A lower TBARS value indicates less lipid oxidation.

Table 2: Comparative Antioxidant Activity of Standard **Catechins**

Catechin Standard	Antioxidant Activity (mM Trolox Equivalent) - ABTS Assay	Antioxidant Activity (mM Trolox Equivalent) - DPPH Assay	Reference
(-)-epigallocatechin gallate (EGCg)	1.13 ± 0.01	0.85 ± 0.02	
(+)-gallocatechin gallate (GCg)	1.12 ± 0.01	0.84 ± 0.01	
(-)-epicatechin gallate (ECg)	1.01 ± 0.02	0.76 ± 0.01	
(-)-epigallocatechin (EGC)	0.74 ± 0.01	0.44 ± 0.01	
(+)-gallocatechin (GC)	0.69 ± 0.01	0.43 ± 0.01	
(-)-epicatechin (EC)	0.59 ± 0.01	0.38 ± 0.01	
(+)-catechin (C)	0.58 ± 0.01	0.37 ± 0.01	

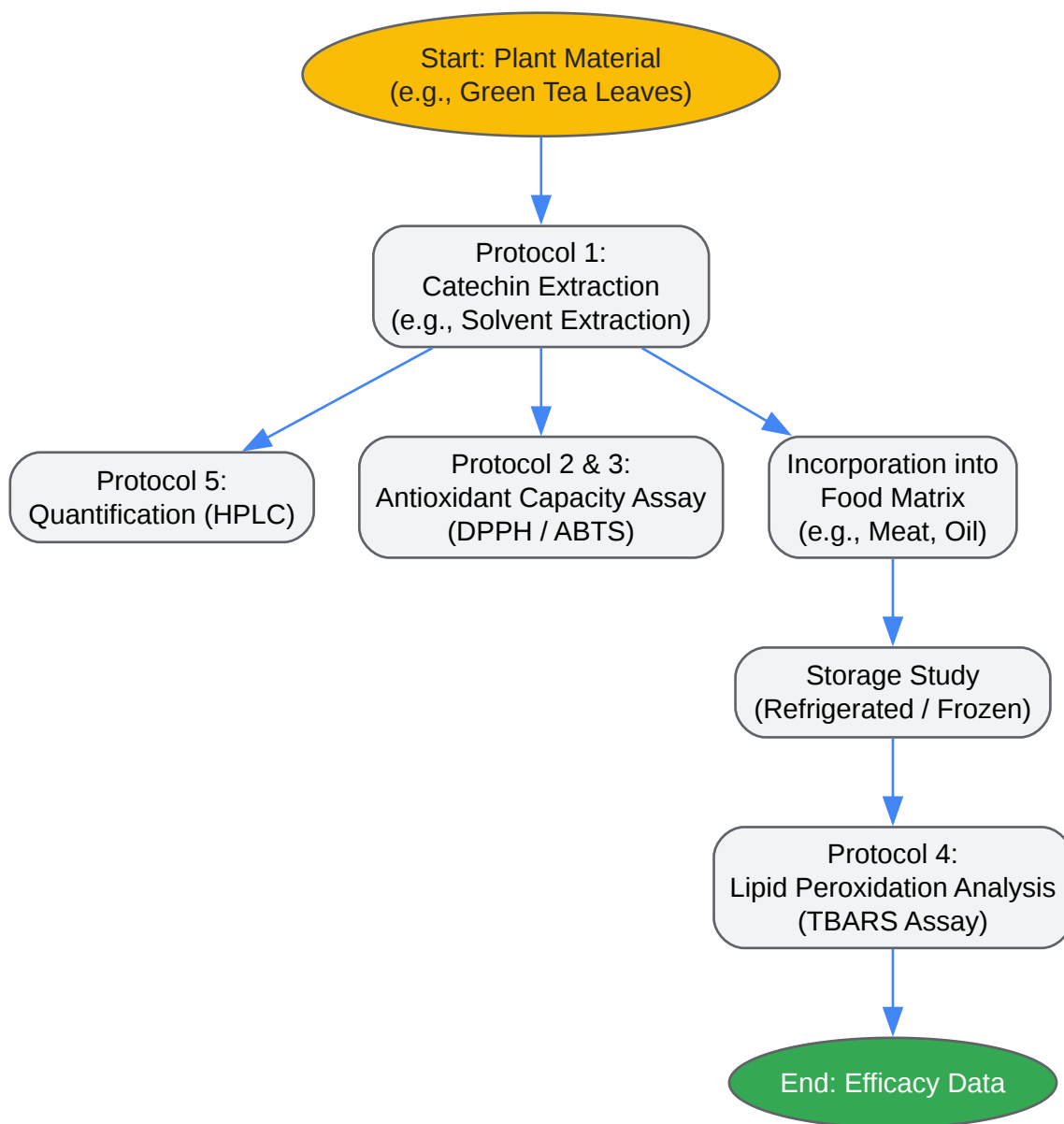
Data represents the mean ± standard deviation. Higher Trolox Equivalent values indicate greater antioxidant activity.

Visualizations



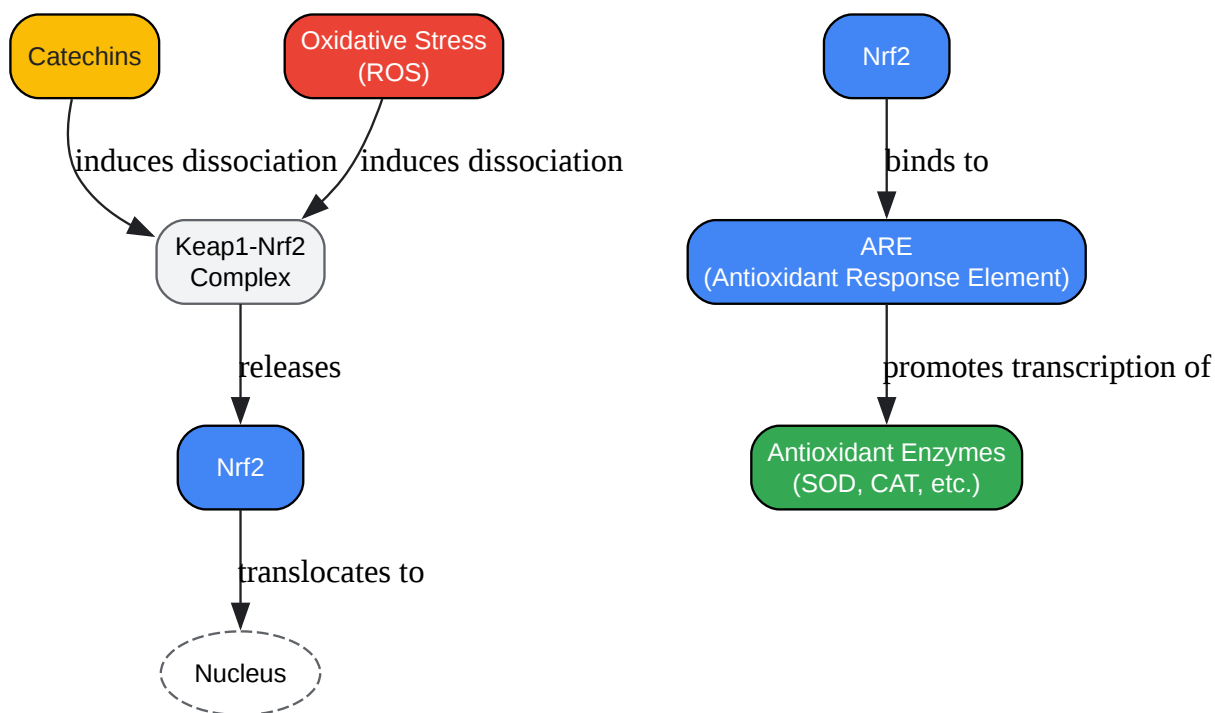
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Caption: Direct and indirect antioxidant mechanisms of **catechins**.



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Caption: Workflow for assessing **catechin** antioxidant efficacy in food.



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Caption: **Catechin**-mediated activation of the Keap1/Nrf2/ARE pathway.

Experimental Protocols

Protocol 1: Extraction of Catechins from Green Tea Leaves

This protocol provides a general method for solvent extraction of **catechins** for laboratory-scale analysis.

Materials:

- Dried green tea leaves, ground to a fine powder
- Ethanol (50% aqueous solution)
- Centrifuge and centrifuge tubes

- Rotary evaporator
- Water bath
- Filter paper (Whatman No. 1 or equivalent)
- Analytical balance

Procedure:

- Sample Preparation: Weigh 10 g of powdered dry green tea leaves.
- Extraction: a. Add 100 mL of 50% ethanol to the tea powder in a flask. b. Incubate in a shaking water bath at a controlled temperature (e.g., 60-80°C) for 2 hours.
- Separation: a. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. b. Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
- Solvent Evaporation: a. Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol. b. The remaining aqueous solution can be freeze-dried to obtain a crude **catechin** powder.
- Storage: Store the dried extract at -20°C in a desiccator, protected from light and moisture.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Materials:

- DPPH solution (e.g., 0.1 mM in methanol)
- **Catechin** extract or standard, dissolved in methanol at various concentrations
- Methanol (as blank and solvent)

- 96-well microplate
- Microplate reader
- Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

- Preparation: Prepare a series of dilutions of the **catechin** extract and the positive control in methanol.
- Reaction Mixture: a. In a 96-well plate, add 20 µL of each sample dilution, control, or blank (methanol) to separate wells. b. Add 200 µL of the freshly prepared DPPH working solution to each well. Mix gently.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the **catechin** sample.
- IC₅₀ Determination: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

Materials:

- ABTS stock solution (e.g., 7.4 mM in water)

- Potassium persulfate solution (e.g., 2.6 mM in water)
- Phosphate Buffered Saline (PBS, pH 7.4) or ethanol
- **Catechin** extract or standard, dissolved in the appropriate solvent
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of ABTS^{•+} Stock Solution: a. Mix the ABTS stock solution and potassium persulfate solution in equal volumes. b. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
- Preparation of ABTS^{•+} Working Solution: a. Dilute the ABTS^{•+} stock solution with PBS or ethanol to obtain an absorbance of 0.70 (\pm 0.02) at 734 nm.
- Reaction Mixture: a. In a 96-well plate, add 10 μ L of each sample dilution to separate wells. b. Add 190 μ L of the ABTS^{•+} working solution to each well. Mix thoroughly.
- Incubation: Incubate the plate at room temperature for 6-10 minutes.
- Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as described in the DPPH protocol. The results can be expressed as Trolox Equivalents (TEAC) by comparing the antioxidant response of the sample to that of a Trolox standard curve.

Protocol 4: TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, and is widely used for meat and fatty foods.

Materials:

- Food sample (e.g., 5-10 g of minced meat)
- Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
- Thiobarbituric acid (TBA) reagent (e.g., 0.02 M in water or buffer)
- Butylated hydroxytoluene (BHA) or Propyl gallate (to prevent further oxidation during the assay)
- Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve
- Spectrophotometer or fluorometer
- Heating block or water bath (95-100°C)

Procedure:

- **Sample Homogenization:** Homogenize the food sample in an acidic solution (e.g., TCA) containing an antioxidant like BHA.
- **Protein Precipitation & Extraction:** a. Centrifuge the homogenate to precipitate proteins and extract the MDA into the supernatant.
- **Reaction:** a. Mix an aliquot of the supernatant with an equal volume of TBA reagent in a test tube. b. Heat the mixture at 95°C for 30-60 minutes. A pink-colored complex will form. c. Cool the tubes rapidly in an ice bath.
- **Measurement:** a. Centrifuge the tubes again to clarify the solution. b. Measure the absorbance of the supernatant at 532 nm.
- **Quantification:** a. Prepare a standard curve using MDA or TEP. b. Calculate the concentration of TBARS in the sample and express the results as mg MDA equivalents per kg of sample.

Protocol 5: Quantification of Individual Catechins by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying individual **catechin** compounds.

Materials:

- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.1% formic acid or phosphoric acid in water
- Mobile Phase B: Acetonitrile or methanol
- **Catechin** standards (EGCG, EGC, ECG, EC, etc.)
- Sample extract (from Protocol 1), filtered through a 0.45 µm syringe filter

Procedure:

- Standard Preparation: Prepare a stock solution containing a mixture of all **catechin** standards. Create a series of dilutions to generate a multi-point calibration curve for each compound.
- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase.
 - Detection Wavelength: 280 nm.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30-37°C.
 - Injection Volume: 10-20 µL.
 - Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase (A) and gradually increases the percentage of the organic mobile phase (B) to elute the **catechins** based on their polarity.

- Analysis: a. Inject the prepared standards to establish retention times and calibration curves.
b. Inject the filtered sample extract.
- Quantification: Identify the **catechin** peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the concentration of each **catechin** by relating its peak area to the corresponding calibration curve.

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- To cite this document: BenchChem. [Application Notes: The Use of Catechins as Natural Antioxidants in the Food Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668976#use-of-catechins-as-natural-antioxidants-in-food-industry]

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